2-Methoxy-4-(2-nitrovinyl)phenol

Description

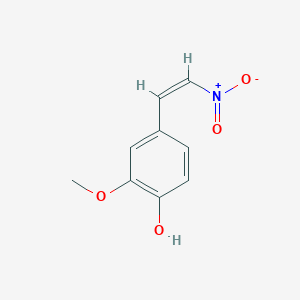

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-[(E)-2-nitroethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXCSPJSXIUNQJ-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031525 | |

| Record name | 2-Methoxy-4-[(E)-2-nitrovinyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22568-51-0, 6178-42-3 | |

| Record name | NSC210766 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-4-[(E)-2-nitrovinyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Hydroxy-3-methoxy-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-4-(2-nitrovinyl)phenol: Chemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-Methoxy-4-(2-nitrovinyl)phenol, a compound of interest in various research and development fields, particularly in drug discovery due to its notable anti-inflammatory properties.

Core Chemical Properties

This compound, also known as nitro-guaiacol, possesses a unique molecular structure that contributes to its reactivity and biological activity. A summary of its key chemical and physical properties is presented below.

| Property | Value |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Melting Point | 165 °C |

| Boiling Point | 347 °C at 760 mmHg |

| Density | 1.308 g/cm³ |

| Appearance | Yellow crystalline solid |

| Solubility | Slightly soluble in water |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Henry reaction, which involves the condensation of vanillin with nitromethane in the presence of a base catalyst.

Experimental Protocol: Synthesis

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Nitromethane

-

Methanol

-

n-Butylamine (catalyst)

-

0.1 M Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Dissolve 10 g of vanillin in approximately 10 mL of methanol in a suitable reaction vessel with stirring until all the vanillin is dissolved.

-

To this solution, add 3.4 mL of nitromethane.

-

Add 0.50 g of n-butylamine to the mixture. The solution will immediately turn yellow and then quickly to a deep red color.

-

Cap the reaction vessel and allow it to sit at ambient temperature for 1-2 hours. During this time, the solution will solidify into a red mass.

-

Break up the solid mass and add 5 mL of methanol.

-

Filter the crude product using a Buchner funnel under vacuum.

-

Wash the collected solid with approximately 100 mL of 0.1 M HCl. This will cause the color to change from red to bright yellow.

-

For purification, recrystallize the damp yellow solid from hot methanol (~150 mL). Dissolve the solid in near-boiling methanol with stirring, then allow the solution to cool to room temperature, followed by cooling in a freezer overnight.

-

Collect the resulting fibrous, yellow crystals by vacuum filtration.

-

Wash the crystals with cold 0.1 M HCl followed by cold distilled water.

-

Air-dry the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure and purity of this compound are typically confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.50 - 8.50 | m | 2H | Nitrovinyl protons |

| 6.50 - 7.50 | m | 3H | Aromatic protons |

| 3.90 | s | 3H | Methoxy protons |

| 5.90 | s (broad) | 1H | Phenolic proton |

¹³C NMR (Carbon NMR) Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-OH (Aromatic) |

| ~148 | C-OCH₃ (Aromatic) |

| ~138 | C-CH=CHNO₂ (Aromatic) |

| ~135 | -CH=CHNO₂ |

| ~130 | -CH=CHNO₂ |

| ~125 | Aromatic CH |

| ~115 | Aromatic CH |

| ~110 | Aromatic CH |

| ~56 | -OCH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3200-3500 (broad) | O-H stretch | Phenolic -OH |

| 3000-3100 | C-H stretch (aromatic) | Aromatic ring |

| 2850-3000 | C-H stretch (aliphatic) | Methoxy group |

| 1600-1650 | C=C stretch | Nitrovinyl group |

| 1500-1550 | N=O asymmetric stretch | Nitro group |

| 1300-1350 | N=O symmetric stretch | Nitro group |

| 1200-1300 | C-O stretch | Phenol, Methoxy ether |

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties, which are of considerable interest in drug development. Its mechanism of action involves the modulation of key inflammatory signaling pathways.

Nrf2/ARE Signaling Pathway

The compound is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. This pathway is a primary cellular defense mechanism against oxidative stress.

Caption: Activation of the Nrf2/ARE pathway by this compound.

NF-κB and MAPK Signaling Pathways

The compound also exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response.

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

This technical guide provides foundational information for researchers and professionals working with this compound. The detailed protocols and pathway diagrams serve as a valuable resource for experimental design and for understanding the compound's mechanism of action.

2-Methoxy-4-(2-nitrovinyl)phenol CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-Methoxy-4-(2-nitrovinyl)phenol. Due to the limited availability of in-depth biological data for this specific compound, this guide also presents detailed experimental protocols and signaling pathway information for the structurally related and well-researched compound, 2-Methoxy-4-vinylphenol (2M4VP), to serve as a valuable reference for future research.

Core Compound Information: this compound

Chemical Identity and Properties

This compound is a phenolic compound characterized by a methoxy group and a nitrovinyl group attached to the phenol ring.

| Property | Value | Source |

| CAS Number | 6178-42-3 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Synonyms | trans-4-Hydroxy-3-methoxy-beta-nitrostyrene, 2-Hydroxy-5-[(E)-2-nitroethenyl]anisole | [1] |

| Appearance | Powder | [1] |

| Purity | 98% | [1] |

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group, a methoxy group, and a 2-nitrovinyl group.

Synthesis Protocol

A common method for the synthesis of this compound involves the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with nitromethane.

Experimental Protocol: Condensation of Vanillin and Nitromethane [2]

-

Materials:

-

Vanillin (10 g)

-

Nitromethane (3.4 mL)

-

Methanol (approximately 10 mL, sufficient to dissolve vanillin)

-

n-Butylamine (0.50 g)

-

0.1 M Hydrochloric acid (HCl)

-

Distilled water

-

-

Procedure:

-

Dissolve vanillin in methanol in a suitable reaction vessel.

-

Add nitromethane to the solution and mix.

-

Add n-butylamine to the mixture. The solution will typically turn from yellow to red.

-

Allow the reaction to proceed at room temperature for 1-2 hours, during which a solid mass may form.

-

Break up the solid mass and add a small amount of methanol.

-

Vacuum filter the solid product using a Büchner funnel.

-

Wash the filtered solids with 0.1 M HCl, which will cause a color change from red to bright yellow.

-

Recrystallize the crude product from hot methanol.

-

Dissolve the solids in hot methanol, allow the solution to cool to room temperature, and then place it in a freezer overnight to facilitate crystal formation.

-

Vacuum filter the recrystallized product, washing with cold 0.1 M HCl and then with cold distilled water.

-

Air-dry the final product.

-

Biological Activity and Signaling Pathways: A Comparative Analysis with 2-Methoxy-4-vinylphenol (2M4VP)

While specific biological data for this compound is limited, its structural analog, 2-Methoxy-4-vinylphenol (2M4VP), has been studied for its anti-inflammatory properties. The following sections detail the known biological activities and associated signaling pathways of 2M4VP, which may provide insights into the potential activities of this compound.

Anti-inflammatory Effects of 2M4VP

2M4VP has been shown to exhibit potent anti-inflammatory effects in various studies. It dose-dependently inhibits the production of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE₂).[3] Furthermore, it blocks the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) induced by lipopolysaccharide (LPS) in RAW264.7 macrophage cells.[3]

Signaling Pathways Modulated by 2M4VP

NF-κB and MAPK Signaling Pathways

2M4VP has been demonstrated to inhibit the activation of the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[3] It potently inhibits the translocation of the NF-κB p65 subunit into the nucleus by preventing the degradation of IκBα.[3] Additionally, 2M4VP suppresses the phosphorylation of key MAPKs, including p38, ERK1/2, and JNK.[3]

References

Navigating the Physicochemical Landscape of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 2-Methoxy-4-(2-nitrovinyl)phenol, a molecule of significant interest to researchers, scientists, and drug development professionals. Due to a lack of extensive, publicly available experimental data, this document combines theoretical predictions with established methodologies to offer a robust framework for understanding and working with this compound.

Predicted Physicochemical Properties

Predicted Solubility

The aqueous solubility of a compound is a critical factor in its biological activity and formulation development. The following table summarizes the predicted solubility of this compound based on widely used online prediction tools.

| Prediction Tool/Model | Predicted LogS | Predicted Solubility (mol/L) | Predicted Solubility (g/L) |

| AqSolPred | -2.85 | 1.41 x 10-3 | 0.275 |

| ChemAxon | -2.93 | 1.17 x 10-3 | 0.228 |

| Rowan | Data not available | Data not available | Data not available |

Note: These values are in silico predictions and should be confirmed by experimental analysis.

Predicted Stability

The chemical stability of a compound influences its shelf-life, storage conditions, and degradation pathways. While specific experimental stability data is unavailable, general stability considerations for phenolic and nitrovinyl compounds suggest potential sensitivity to light, high temperatures, and extreme pH conditions. Computational tools for predicting chemical stability are emerging but do not yet provide standardized quantitative outputs.

Experimental Protocols

To facilitate future research and validation of the predicted data, this section outlines detailed, generalized experimental protocols for determining the solubility and stability of phenolic compounds like this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the supernatant is carefully diluted and the concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining the solubility of a compound using the shake-flask method.

Stability Assessment: Accelerated Stability Testing

Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions.

Methodology:

-

Sample Preparation: Samples of this compound are stored in controlled environment chambers under various conditions of temperature and humidity (e.g., 40°C/75% RH, 50°C/75% RH).[2][3][4]

-

Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 1, 3, and 6 months).

-

Analysis: The concentration of the parent compound and the presence of any degradation products are quantified at each time point using a stability-indicating HPLC method.

-

Data Analysis: The rate of degradation is determined, and this data is used to extrapolate the shelf-life of the compound under normal storage conditions.

Logical Flow for Accelerated Stability Testing

Caption: A simplified workflow for conducting an accelerated stability study of a chemical compound.

Biological Context: The Nrf2/ARE Signaling Pathway

While direct biological data for this compound is limited, the structurally related compound, 2-Methoxy-4-vinylphenol, has been shown to exhibit anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. Understanding this pathway provides a valuable framework for investigating the potential biological activities of this compound.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers, such as 2-Methoxy-4-vinylphenol, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes.

Nrf2/ARE Signaling Pathway

Caption: The activation of the Nrf2/ARE signaling pathway by an inducing agent.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for the scientific community. While experimental data remains a critical need, the predictive models and generalized protocols presented here offer a valuable starting point for researchers. Furthermore, the exploration of the Nrf2/ARE signaling pathway in a related compound suggests a promising avenue for investigating the biological potential of this compound. Future experimental work is essential to validate these in silico findings and to fully elucidate the physicochemical and biological properties of this compound.

References

A Technical Guide to the Spectroscopic Analysis of 2-Methoxy-4-(2-nitrovinyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic data for 2-Methoxy-4-(2-nitrovinyl)phenol (CAS No: 6178-42-3), a compound of interest in organic synthesis and pharmaceutical research. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted mass spectrometry data and outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on methodologies for structurally related compounds.

Compound Identification

-

IUPAC Name: 2-methoxy-4-[(E)-2-nitroethenyl]phenol[1]

-

Molecular Formula: C₉H₉NO₄[1]

-

Molecular Weight: 195.17 g/mol [2]

-

Structure:

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound.

Mass Spectrometry (MS)

Table 1: Predicted Mass Spectrometry Data for this compound Adducts [1]

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 196.06044 |

| [M+Na]⁺ | 218.04238 |

| [M-H]⁻ | 194.04588 |

| [M+NH₄]⁺ | 213.08698 |

| [M+K]⁺ | 234.01632 |

| [M]⁺ | 195.05261 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the detailed molecular structure. Specific experimental ¹H and ¹³C NMR data for this compound are not available in the provided search results. The tables below are structured for the inclusion of such data when acquired.

Table 2: ¹H NMR Data (Placeholder)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Table 3: ¹³C NMR Data (Placeholder)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. Experimental IR data for this compound is not present in the search results.

Table 4: IR Absorption Data (Placeholder)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis of a synthesized organic compound like this compound.

Nuclear Magnetic Resonance (NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.[3]

-

Data Acquisition for ¹H NMR: Acquire spectra at room temperature. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Data Acquisition for ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are performed to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[4] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[3]

-

Data Acquisition: Record the spectrum typically over a range of 4000 to 400 cm⁻¹.[3] A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum plots transmittance or absorbance as a function of wavenumber (cm⁻¹). Major peaks are identified and assigned to their corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) is a common technique for polar molecules.

-

Data Acquisition: Introduce the sample into the ion source. For ESI-MS, the analysis can be performed in both positive and negative ion modes to detect different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). The mass analyzer scans a specific mass-to-charge (m/z) range.

-

Data Processing: The software generates a mass spectrum, which is a plot of relative ion intensity versus m/z. The peak corresponding to the molecular ion is identified to confirm the molecular weight.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of a target compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

The synthesis of β-nitrostyrenes, versatile intermediates in organic chemistry, is of paramount importance for the development of a wide array of pharmaceuticals and fine chemicals. Their rich reactivity, stemming from the electron-withdrawing nitro group and the conjugated double bond, makes them valuable precursors for the synthesis of amino compounds, nitroalkanes, and various heterocyclic systems. This technical guide provides an in-depth review of the core synthetic strategies for preparing β-nitrostyrenes from aromatic aldehydes, with a focus on the widely employed Henry-Knoevenagel condensation reaction. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the selection and implementation of the most suitable synthetic routes.

Core Synthetic Strategy: The Henry-Knoevenagel Condensation

The most prevalent method for the synthesis of β-nitrostyrenes is the condensation of an aromatic aldehyde with a nitroalkane, typically nitromethane. This reaction, often referred to as the Henry or Henry-Knoevenagel reaction, proceeds via a nitroaldol addition followed by dehydration to yield the corresponding β-nitrostyrene. The choice of catalyst and reaction conditions significantly influences the reaction rate, yield, and purity of the final product.

Caption: General scheme of the Henry-Knoevenagel condensation for β-nitrostyrene synthesis.

Comparative Analysis of Catalytic Systems

The efficiency of the Henry-Knoevenagel condensation is highly dependent on the catalyst employed. Below is a summary of commonly used catalytic systems with their respective advantages and disadvantages.

| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |

| Alkali Hydroxides (e.g., NaOH, KOH) | Low temperatures (-10 to 15°C) in an alcoholic solvent.[1][2] | Rapid reaction, high yields for simple benzaldehydes.[1] | Potential for side reactions, sensitivity of the alkaline solution.[1] |

| Primary Amines (e.g., Methylamine) | Room temperature or gentle heating (40-50°C) in an alcoholic solvent.[3][4] | Mild reaction conditions, good yields.[4] | Can lead to the formation of high-melting polymers if the reaction time is not optimized.[3] |

| Ammonium Acetate in Acetic Acid | Reflux in glacial acetic acid.[2][3][5] | Generally useful for a wide range of substituted benzaldehydes and nitroalkanes.[3] | Requires higher temperatures (reflux), which may not be suitable for sensitive substrates.[6][7] |

| Microwave Irradiation | Solvent-free or with a minimal amount of solvent, elevated temperatures for short durations.[8][9] | Drastically reduced reaction times, often improved yields, environmentally friendly.[8] | Requires specialized microwave reactor equipment. |

| Ionic Liquids | Heating (100-130°C) without an additional solvent.[10] | Recyclable catalyst, solvent-free conditions, high yields.[10] | Higher initial cost of the ionic liquid. |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of β-nitrostyrene using different catalytic methods.

Method 1: Alkali-Catalyzed Synthesis of β-Nitrostyrene[1][2]

This procedure is adapted from Organic Syntheses and utilizes sodium hydroxide as the catalyst.

Materials:

-

Benzaldehyde (530 g, 5 mol)

-

Nitromethane (305 g, 5 mol)

-

Methanol (1000 cc)

-

Sodium hydroxide (210 g in an equal volume of water)

-

Hydrochloric acid (concentrated, 1000 cc)

-

Ethyl alcohol

Procedure:

-

In a 6-L wide-mouthed bottle equipped with a mechanical stirrer, thermometer, and a separatory funnel, combine the nitromethane, benzaldehyde, and methanol. Cool the mixture to -10°C using an ice-salt bath.

-

Slowly add the cold sodium hydroxide solution while maintaining the reaction temperature between 10-15°C. A bulky white precipitate will form.

-

After allowing the mixture to stand for 15 minutes, add 3-3.5 L of ice water to obtain a clear solution.

-

In a separate 15-L vessel, place a solution of hydrochloric acid (1000 cc of concentrated HCl diluted with 1500 cc of water).

-

Slowly add the alkaline reaction mixture to the stirred acid solution. A yellow precipitate of nitrostyrene will form.

-

Filter the crude product, wash with water until free of chlorides, and dry.

-

Recrystallize the crude nitrostyrene from hot ethyl alcohol to yield pure β-nitrostyrene (600-620 g, 80-83% yield) with a melting point of 57-58°C.[1]

Caption: Experimental workflow for the alkali-catalyzed synthesis of β-nitrostyrene.

Method 2: Ammonium Acetate-Catalyzed Synthesis of 3,4-Methylenedioxy-β-nitrostyrene[2]

This method is suitable for a variety of substituted benzaldehydes.

Materials:

-

3,4-Methylenedioxybenzaldehyde (piperonal) (30 g, 0.20 mol)

-

Nitromethane (13.4 g, 0.22 mol)

-

Ammonium acetate (7.8 g, 0.1 mol)

-

Glacial acetic acid (50 ml)

Procedure:

-

In a 250-ml round-bottomed flask, combine the 3,4-methylenedioxybenzaldehyde, nitromethane, ammonium acetate, and glacial acetic acid.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour.

-

Pour the hot reaction mixture into a large excess of ice-water (approximately 1 liter) with stirring.

-

Collect the precipitated solid by suction filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent to obtain the pure 3,4-methylenedioxy-β-nitrostyrene.

Method 3: Methylamine-Catalyzed Condensation[3]

This method offers a milder alternative to the ammonium acetate procedure.

Materials:

-

Aromatic aldehyde (0.1 mol)

-

Nitroalkane (0.15 mol)

-

Methanol

-

5% Methanolic methylamine (5 ml)

Procedure:

-

Dissolve the aromatic aldehyde in a minimal amount of methanol.

-

Add the nitroalkane to the solution.

-

Add the 5% methanolic methylamine solution.

-

Allow the mixture to stand at room temperature. The reaction time can vary from six hours to several days, depending on the substrates.

-

Once precipitation of the product appears complete, cool the mixture in an ice bath.

-

Collect the solid product by filtration and recrystallize from methanol or dilute acetic acid.[3]

Method 4: Microwave-Assisted Synthesis of 4-Hydroxy-3-methoxy-β-nitrostyrene[8]

This protocol highlights the significant reduction in reaction time achieved with microwave irradiation.

Materials:

-

4-Hydroxy-3-methoxybenzaldehyde (0.46 g, 3.0 mmol)

-

Nitromethane (2.5 mL)

-

Ammonium acetate (0.06 g, 0.8 mmol)

Procedure:

-

In a 2-5 mL microwave vial, dissolve the 4-hydroxy-3-methoxybenzaldehyde and ammonium acetate in nitromethane.

-

Place the vial in a microwave reactor and heat to 150°C for 5 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, transfer the reaction mixture to a round-bottom flask and remove the excess nitromethane using a rotary evaporator.

-

The resulting residue can be purified by recrystallization.

Data Presentation: A Comparative Overview of Yields

The following table summarizes the reported yields for the synthesis of various β-nitrostyrenes using different catalytic methods. This allows for a direct comparison of the efficacy of each method for specific substrates.

| Aromatic Aldehyde | Catalyst System | Nitroalkane | Yield (%) | Reference |

| Benzaldehyde | NaOH | Nitromethane | 80-83 | [1] |

| Benzaldehyde | Methylamine | Nitromethane | - | [3] |

| Benzaldehyde | Ammonium Acetate/Acetic Acid | Nitromethane | - | [3] |

| m-Nitrobenzaldehyde | Pyridine (for acid formation) | Malonic Acid (then decarboxylation) | - | [11] |

| 3,4-Methylenedioxybenzaldehyde | Ammonium Acetate/Acetic Acid | Nitromethane | - | [2] |

| 2,4-Dimethoxybenzaldehyde | NaOH | Nitromethane | 68 | [2] |

| 4-Hydroxy-3-methoxybenzaldehyde | Ammonium Acetate (Conventional) | Nitromethane | - | [8] |

| 4-Hydroxy-3-methoxybenzaldehyde | Ammonium Acetate (Microwave) | Nitromethane | - | [8] |

| 4-Chlorobenzaldehyde | Primary Amine/Acetic Acid | Nitromethane | 97.1 | [7] |

| Anisaldehyde | Methylamine | Nitromethane | - | [3] |

| Vanillin | Ammonium Acetate/Acetic Acid | Nitromethane | - | [3] |

Note: Yields can vary based on the specific reaction scale and purification methods.

Conclusion

The synthesis of β-nitrostyrenes from aromatic aldehydes is a well-established and versatile transformation in organic synthesis. The choice of methodology, particularly the catalytic system, is crucial and should be tailored to the specific substrate and desired reaction scale. While classical methods using alkali hydroxides or ammonium acetate remain reliable, modern approaches such as microwave-assisted synthesis offer significant advantages in terms of reaction time and environmental impact. This guide provides the necessary foundational knowledge and detailed protocols to empower researchers in the efficient and effective synthesis of these valuable chemical intermediates.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Vogel: Preparation of Nitrostyrenes - [www.rhodium.ws] [erowid.org]

- 3. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. High-yielding nitrostyrene catalyst , Hive Methods Discourse [chemistry.mdma.ch]

- 5. rsc.org [rsc.org]

- 6. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

basic mechanism of the Henry reaction for aromatic aldehydes

An In-depth Technical Guide to the Basic Mechanism of the Henry Reaction for Aromatic Aldehydes

Introduction

The Henry reaction, also known as the nitroaldol reaction, is a classical carbon-carbon bond-forming reaction that combines a nitroalkane with an aldehyde or ketone in the presence of a base.[1][2][3][4] First described by the Belgian chemist Louis Henry in 1895, this reaction is a cornerstone of organic synthesis for the preparation of β-nitro alcohols.[1][2][4]

The synthetic utility of the Henry reaction is significant, particularly for drug development professionals, as its products are highly versatile intermediates. The resulting β-nitro alcohols can be readily converted into other valuable functional groups, including:

-

β-Amino alcohols through the reduction of the nitro group.[1][4]

-

α-Nitro ketones via oxidation of the secondary alcohol.[1][4]

This guide provides a detailed overview of the core mechanism of the Henry reaction with a focus on aromatic aldehydes, discusses catalytic systems, presents quantitative data, and offers a representative experimental protocol.

The Core Reaction Mechanism

The fundamental Henry reaction proceeds through a base-catalyzed pathway involving three primary, reversible steps.[1] A catalytic amount of base is sufficient to drive the reaction.[1]

Step 1: Deprotonation and Nitronate Formation The reaction is initiated by the deprotonation of the nitroalkane at the α-carbon. The α-protons of nitroalkanes are acidic (pKa ≈ 17 in DMSO) due to the strong electron-withdrawing nature of the nitro group.[1] A base abstracts this proton to form a resonance-stabilized nucleophile known as a nitronate anion.[1][2]

Step 2: Nucleophilic Attack The carbon atom of the nitronate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[1][2] This nucleophilic addition results in the formation of a tetrahedral β-nitro alkoxide intermediate.[1][2]

Step 3: Protonation The reaction concludes with the protonation of the β-nitro alkoxide intermediate by the conjugate acid of the base used in the initial step. This final step yields the β-nitro alcohol product and regenerates the base catalyst.[1][2]

Catalysis and Asymmetric Variants

While simple bases like alkali hydroxides or amines can catalyze the reaction, modern synthetic chemistry often demands high levels of stereocontrol.[1] The development of asymmetric catalysis for the Henry reaction has been a major focus, enabling the selective synthesis of specific stereoisomers, which is critical in drug development.

Chiral Metal Catalysts: A frequently employed strategy to induce enantioselectivity is the use of chiral metal catalysts.[1] These systems typically involve a metal salt (e.g., Cu(I), Cu(II), Zn(II), Co(II)) and a chiral ligand that coordinates to the metal center.[1][5][6][7] The catalyst assembly creates a chiral environment that directs the nucleophilic attack of the nitronate on the aromatic aldehyde, favoring the formation of one enantiomer over the other. Notable examples include copper complexes with N,N'-dioxide or bis(oxazoline) ligands and zinc triflate systems with chiral amino alcohols like N-methylephedrine.[1][5][8]

Organocatalysis: In addition to metal-based systems, chiral organic molecules can also serve as effective catalysts. This approach, known as organocatalysis, avoids the use of potentially toxic or expensive metals. Chiral guanidines and quinine derivatives have been successfully used to catalyze asymmetric Henry reactions, providing β-nitro alcohols with high enantioselectivity.[1][9]

Data Presentation: Catalytic Performance

The choice of aromatic aldehyde, nitroalkane, and catalytic system significantly impacts reaction efficiency and stereochemical outcome. The following table summarizes quantitative data from various catalytic systems.

| Aromatic Aldehyde | Nitroalkane | Catalyst / Conditions | Yield (%) | Stereoselectivity | Reference |

| Benzaldehyde | Nitromethane | Zn(OTf)₂ / DIPEA / N-methylephedrine | High | Enantioselective | [1] |

| 4-Nitrobenzaldehyde | Nitroethane | Chiral N,N′-Dioxide-Cu(I) complex / EtOH, 20 °C, 36h | 99% | 97% ee, 16.7:1 dr (anti/syn) | [5] |

| 2-Nitrobenzaldehyde | Nitromethane | Chiral Thiophene-bis(β-amino alcohol)-Cu(OAc)₂ / EtOH, rt, 24h | 99% | 86% ee (R) | [6] |

| 4-Chlorobenzaldehyde | Nitromethane | Chiral Thiophene-bis(β-amino alcohol)-Cu(OAc)₂ / EtOH, rt, 24h | 96% | 94.6% ee (R) | [6] |

| Benzaldehyde | Nitroethane | Axially Chiral Guanidine / Toluene, -40 °C, 48h | 95% | 92% ee, >20:1 dr (syn/anti) | [9] |

| 4-Methoxybenzaldehyde | Nitroethane | Chiral N,N′-Dioxide-Cu(I) complex / EtOH, 30 °C, 48h | 91% | 90% ee, 5.9:1 dr (anti/syn) | [5] |

Experimental Protocols

This section provides a representative, generalized protocol for a copper-catalyzed asymmetric Henry reaction, followed by a detailed workflow diagram.

Representative Protocol: Asymmetric Henry Reaction

This protocol is a generalized representation based on common procedures for copper-catalyzed reactions and should be adapted for specific substrates and ligands.

Materials:

-

Chiral Ligand (e.g., a chiral N,N'-dioxide or bis(amino alcohol)) (0.02 mmol, 2 mol%)

-

Copper(I) or Copper(II) salt (e.g., Cu(OAc)₂, CuI) (0.02 mmol, 2 mol%)

-

Aromatic Aldehyde (1.0 mmol, 1.0 equiv)

-

Nitroalkane (1.5 mmol, 1.5 equiv)

-

Anhydrous Solvent (e.g., Ethanol, THF, Toluene) (2.0 mL)

-

Base (if required by the catalytic system, e.g., DIPEA)

Procedure:

-

Catalyst Preparation: To a dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add the chiral ligand (0.02 mmol) and the copper salt (0.02 mmol). Add 1.0 mL of anhydrous solvent and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

-

Reaction Assembly: To the catalyst solution, add the aromatic aldehyde (1.0 mmol) followed by the remaining solvent (1.0 mL). Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or ambient).

-

Initiation: Add the nitroalkane (1.5 mmol) to the cooled mixture. If a separate base is required, it is typically added at this stage.

-

Reaction Monitoring: Stir the reaction at the specified temperature for the required duration (typically 24-72 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

-

Characterization: Characterize the purified β-nitro alcohol product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). Determine the enantiomeric excess (ee) and/or diastereomeric ratio (dr) using chiral High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. chemistry-reaction.com [chemistry-reaction.com]

- 3. synarchive.com [synarchive.com]

- 4. Henry reaction - Wikiwand [wikiwand.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

Navigating the Unknown: A Technical Guide to the Safe Handling of 2-Methoxy-4-(2-nitrovinyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(2-nitrovinyl)phenol is a phenolic compound containing a nitrovinyl group. While specific toxicological and safety data for this compound are limited, its structural features—a phenol and a reactive β-nitrostyrene moiety—suggest that it should be treated as a potentially hazardous substance. β-Nitrostyrene derivatives are known to be reactive and may possess biological activity.[1] This guide provides a summary of the available information and recommended best practices for the safe handling, storage, and disposal of this compound in a research and development setting.

Hazard Identification and Assessment

Due to the lack of a specific SDS, a definitive hazard assessment is not possible. However, based on the known hazards of structurally related compounds, the following potential hazards should be considered.

2.1. Hazards of Structurally Similar Compounds

Data for related compounds such as 2-Methoxy-4-nitrophenol and other β-nitrostyrene derivatives indicate potential for:

-

Skin Irritation: May cause skin irritation upon contact.[2]

-

Eye Irritation: May cause serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

It is crucial to note that the nitrovinyl group can act as a Michael acceptor, suggesting potential for high reactivity with biological nucleophiles, which could lead to a range of toxic effects.

Physical and Chemical Properties

Quantitative data for this compound is scarce. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 6178-42-3 | Commercial Suppliers |

| Molecular Formula | C₉H₉NO₄ | Commercial Suppliers |

| Molecular Weight | 195.17 g/mol | Commercial Suppliers |

| Appearance | Not specified (likely a solid) | Inferred |

| Solubility | Not specified | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Vapor Pressure | Not specified | - |

Handling and Storage Precautions

Given the unknown nature of this compound, stringent safety protocols are mandatory.

4.1. Engineering Controls

-

All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.

-

Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

4.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |

| Body Protection | A flame-resistant lab coat. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations or in case of a spill. |

4.3. General Handling Practices

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Keep the container tightly closed when not in use.

4.4. Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a tightly sealed container.

Experimental Protocols: Synthesis of a Structurally Related Compound

While a specific protocol for the synthesis of this compound was not found, a procedure for a closely related isomer, 4-Hydroxy-3-methoxy-β-nitrostyrene, provides valuable insight into handling this class of compounds.[1]

5.1. Conventional Synthesis Method

-

In a round-bottom flask, dissolve 4-hydroxy-3-methoxybenzaldehyde and ammonium acetate in nitromethane.

-

Heat the reaction under reflux for several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature.

-

Remove excess nitromethane using a rotary evaporator.

Safety Note: This procedure should be performed entirely within a chemical fume hood. The product, a β-nitrostyrene, must be handled with extra caution.[1]

5.2. Microwave-Assisted Synthesis Method

-

In a microwave vial, dissolve 4-hydroxy-3-methoxybenzaldehyde and ammonium acetate in nitromethane.

-

Place the vial in a microwave reactor and heat for a short duration (e.g., 5 minutes at 150°C).

-

Monitor the reaction by TLC.

-

Remove excess nitromethane using a rotary evaporator.

Safety Note: Microwave synthesis should only be performed by trained personnel using appropriate equipment.

Emergency Procedures

6.1. In Case of Skin Contact

-

Immediately flush the affected area with copious amounts of water for at least 15 minutes.

-

Remove contaminated clothing.

-

Seek medical attention.

6.2. In Case of Eye Contact

-

Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

-

Seek immediate medical attention.

6.3. In Case of Inhalation

-

Move the person to fresh air.

-

If breathing is difficult, administer oxygen.

-

Seek medical attention.

6.4. In Case of Ingestion

-

Do NOT induce vomiting.

-

If the person is conscious, rinse their mouth with water.

-

Seek immediate medical attention.

6.5. In Case of a Spill

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal

-

All waste containing this compound should be considered hazardous.

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain.

Logical Workflow for Handling

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

References

The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview

An in-depth guide for researchers and professionals in drug development on the discovery, synthesis, and mechanistic pathways of a versatile chemical intermediate.

Introduction

2-Methoxy-4-(2-nitrovinyl)phenol, a nitrostyrene derivative of vanillin, has garnered interest in the scientific community for its utility as a synthetic intermediate in the preparation of various organic compounds. Its historical synthesis is rooted in the fundamental principles of carbon-carbon bond formation, specifically the Knoevenagel condensation and Henry (nitroaldol) reactions. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern methodologies for preparing this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to serve as a valuable resource for researchers and drug development professionals.

Historical Context and Discovery

The first documented synthesis of this compound is attributed to Emil Knoevenagel and L. Walter in 1904. Their work demonstrated the condensation of vanillin (3-methoxy-4-hydroxybenzaldehyde) with nitromethane in the presence of methylamine as a catalyst, achieving a remarkable 90% yield of the final product.[1] This reaction is a classic example of a Knoevenagel condensation, a modification of the aldol condensation where an active hydrogen compound reacts with a carbonyl group.[2] The reaction can also be classified as a Henry reaction, or nitroaldol reaction, which specifically involves the addition of a nitroalkane to an aldehyde or ketone.[3][4]

Synthesis Methodologies

The primary route for synthesizing this compound involves the condensation of vanillin with nitromethane using a basic catalyst. Various catalysts and reaction conditions have been explored to optimize the yield and efficiency of this transformation.

General Reaction Scheme

Caption: General reaction for the synthesis of this compound.

Comparative Synthesis Data

The choice of catalyst and reaction conditions significantly impacts the outcome of the synthesis. Below is a summary of various reported methods with their respective yields.

| Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| Methylamine | Ethanol | Room temperature | 90% | Knoevenagel & Walter, 1904[1] |

| n-Butylamine | Methanol | Ambient temperature, 1-2 hours | 54% | [5] |

| Ethylenediamine | Not specified | Reflux, 4 hours | 99% | [6] |

| Ammonium Acetate | Acetic Acid | Microwave irradiation | Not specified | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Knoevenagel and Walter's Original Method (1904)

An alcoholic solution of vanillin and nitromethane was treated with methylamine and allowed to stand at room temperature. The product, this compound, precipitated from the solution and was isolated with a reported yield of 90%.[1]

Synthesis using n-Butylamine Catalyst

Materials:

-

Vanillin: 10 g

-

Nitromethane: 3.4 mL

-

Methanol: ~10 mL (to dissolve vanillin)

-

n-Butylamine: 0.50 g

-

0.1 M Hydrochloric Acid

-

Distilled Water

Procedure:

-

Dissolve 10 g of vanillin in approximately 10 mL of methanol in a suitable flask with swirling.

-

Add 3.4 mL of nitromethane to the solution.

-

Add 0.50 g of n-butylamine. The solution will turn from yellow to red.

-

Cap the flask and swirl to ensure thorough mixing.

-

Allow the mixture to stand at ambient temperature for 1-2 hours, during which a solid red mass will form.

-

Break up the solid mass and add 5 mL of methanol.

-

Vacuum filter the solid on a Buchner funnel and wash with approximately 100 mL of 0.1 M HCl, which will cause the color to change to bright yellow.

-

Recrystallize the crude product from hot methanol.

-

Wash the crystals with cold 0.1 M HCl and then with cold distilled water.

-

Air-dry the final product. The reported yield is 7.0 g (54%).[5]

Reaction Mechanism

The synthesis proceeds via a base-catalyzed nitroaldol (Henry) reaction mechanism. The base abstracts an acidic proton from nitromethane to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of vanillin. The resulting intermediate subsequently undergoes dehydration to yield the final product, this compound.

Caption: Mechanism of the Henry reaction for the synthesis of this compound.

Applications in Drug Development and Biological Activity

While this compound itself is primarily a synthetic intermediate, its derivatives have shown interesting biological activities. A closely related compound, 2-methoxy-4-vinylphenol (where the nitro group is reduced to a vinyl group), has demonstrated potent anti-inflammatory effects.[8] This activity is mediated through the Nrf2/ARE signaling pathway, a key regulator of cellular antioxidant responses.

Nrf2/ARE Signaling Pathway and 2-Methoxy-4-vinylphenol

2-Methoxy-4-vinylphenol has been shown to induce the degradation of Keap1, a repressor protein of Nrf2.[9] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and activate the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1). The upregulation of HO-1 contributes to the anti-inflammatory effects by inhibiting the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS).[9][10]

Caption: Proposed anti-inflammatory signaling pathway of 2-methoxy-4-vinylphenol.

Furthermore, a glycosidic derivative, 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside, serves as a chromogenic substrate for the enzyme β-glucosidase, indicating its potential use in diagnostic assays.[11]

Conclusion

The synthesis of this compound is a well-established and historically significant reaction that continues to be relevant in modern organic synthesis. The condensation of vanillin and nitromethane, first reported over a century ago, offers a straightforward route to this valuable intermediate. Understanding the nuances of the reaction mechanism and the various catalytic systems allows for the optimization of its production. The biological activities of its derivatives, particularly in the realm of anti-inflammatory pathways, underscore the potential for this chemical scaffold in drug discovery and development. This guide provides a foundational resource for scientists to explore and utilize this compound and its analogs in their research endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. Henry Reaction [organic-chemistry.org]

- 5. Sciencemadness Discussion Board - 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. 2-methoxy-4-[(E)-2-nitroethenyl]phenol|lookchem [lookchem.com]

- 7. youtube.com [youtube.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

Methodological & Application

detailed experimental protocol for Henry condensation of vanillin and nitromethane

Introduction

The Henry reaction, or nitroaldol reaction, is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[1][2][3] This reaction is a valuable tool in organic synthesis for the formation of β-nitro alcohols, which are versatile intermediates that can be readily converted into other functional groups such as nitroalkenes, amino alcohols, and α-hydroxy carboxylic acids.[1][4][5] This application note provides a detailed experimental protocol for the Henry condensation of vanillin with nitromethane to synthesize 1-(4-hydroxy-3-methoxyphenyl)-2-nitroethanol, which can be subsequently dehydrated to the corresponding nitrostyrene. Various catalytic systems and reaction conditions are presented to offer flexibility depending on available resources and desired outcomes.

Reaction Scheme

The overall reaction involves the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with nitromethane in the presence of a base catalyst to form the β-nitro alcohol, which can then undergo dehydration to yield the nitrostyrene derivative.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and solvent system significantly influences the reaction's yield and duration. Below is a summary of different reported methods for the Henry condensation of vanillin and nitromethane.

| Catalyst | Solvent | Reactants Ratio (Vanillin:Nitromethane) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| n-Butylamine | Methanol | 1 : 1.1 (molar) | Ambient | 1-2 hours | 54 | [6] |

| Ethylenediamine | Ethanol | 1 : 1 (molar) | 15-20 | 1 week | 92 | [7] |

| Methylamine | Methanol | 1 : 1.5 (molar) | Not specified | Not specified | Good yields | [8] |

| Ammonium Acetate | Acetic Acid | 1 : 1.6 (molar) | Reflux | 2 hours | Not specified | [8] |

| Ammonium Acetate | Acetic Acid | Not specified | 40-50 | 45 minutes | Not specified | [7] |

Experimental Protocols

Below are detailed protocols for the Henry condensation of vanillin and nitromethane using different catalytic systems.

Protocol 1: Using n-Butylamine as a Catalyst

This protocol is adapted from a procedure with a reported yield of 54%.[6]

-

Materials:

-

Vanillin (10 g)

-

Nitromethane (3.4 mL)

-

Methanol (~15 mL)

-

n-Butylamine (0.50 g)

-

0.1 M Hydrochloric acid

-

Distilled water

-

-

Procedure:

-

In a suitable flask, dissolve 10 g of vanillin in approximately 10 mL of methanol.

-

Add 3.4 mL of nitromethane to the solution and swirl to mix.

-

Add 0.50 g of n-butylamine to the mixture. The solution will turn yellow and then red.

-

Cap the flask and allow the mixture to stand at room temperature for 1-2 hours, during which a solid red mass will form.[6]

-

Break up the solid mass and add 5 mL of methanol.

-

Filter the solid using a Buchner funnel and wash with approximately 100 mL of 0.1 M HCl.

-

Recrystallize the crude product from hot methanol (~150 mL).

-

Filter the crystals, wash with cold 0.1 M HCl, followed by cold distilled water.

-

Air-dry the final product.

-

Protocol 2: Using Ethylenediamine as a Catalyst

This protocol is reported to have a high yield of 92%.[7]

-

Materials:

-

Vanillin (5 g)

-

Nitromethane (2 g)

-

Ethanol (5 mL)

-

Ethylenediamine (2 drops)

-

-

Procedure:

-

Combine 5 g of vanillin, 2 g of nitromethane, and 5 mL of ethanol in a flask.

-

Add 2 drops of ethylenediamine to the mixture.

-

Allow the mixture to stand in the dark at 15-20°C for one week.

-

Yellow crystals of the product will separate out.

-

Filter the crystals and wash with a small amount of cold ethanol.

-

Protocol 3: Microwave-Assisted Synthesis using Ammonium Acetate

This method utilizes microwave irradiation to accelerate the reaction.[9]

-

Materials:

-

Vanillin (5 g)

-

Nitroethane (can be substituted with nitromethane, adjust stoichiometry)

-

Anhydrous ammonium acetate (2 g)

-

Glacial acetic acid (10 mL)

-

Ice

-

Cold water

-

-

Procedure:

-

In a 100 mL flask, combine 5 g of vanillin and the stoichiometric equivalent of nitromethane.

-

Add 2 g of anhydrous ammonium acetate, followed by 10 mL of glacial acetic acid.

-

Cover the flask and place it in a microwave oven.

-

Microwave in short bursts at low power (e.g., 100 W), ensuring the liquid gets hot but does not boil.[9]

-

Continue for a total microwave exposure time of about 7 minutes over a 30-minute period.

-

Allow the reaction mixture to cool slightly, then pour it over 35 g of ice in a beaker.

-

Stir the mixture well and rinse the reaction flask with 10 mL of cold water, adding the rinse to the beaker.

-

The product should crystallize as a yellow precipitate.

-

Filter the precipitate and wash with cold water.

-

Mandatory Visualization

References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 3. Henry Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Sciencemadness Discussion Board - 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. High-yielding nitrostyrene catalyst , Hive Methods Discourse [chemistry.mdma.ch]

- 8. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Purification of 2-Methoxy-4-(2-nitrovinyl)phenol by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxy-4-(2-nitrovinyl)phenol is a nitrostyrene derivative of significant interest in organic synthesis and pharmaceutical research due to its versatile reactivity. As a precursor in the synthesis of various bioactive molecules, its purity is paramount. Recrystallization is a fundamental and highly effective technique for the purification of this compound from crude reaction mixtures. This document provides detailed application notes and a comprehensive protocol for the recrystallization of this compound, ensuring high purity and yield. The selection of an appropriate solvent system is critical and is guided by the principle that the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.

Key Principles of Recrystallization

The purification of this compound by recrystallization relies on the differences in solubility between the desired compound and impurities in a selected solvent. An ideal solvent will dissolve the compound readily at its boiling point but will have limited solvating power at room temperature or below, allowing for the formation of pure crystals upon cooling. For phenolic compounds such as the target molecule, alcohols like ethanol and isopropanol are often suitable solvents. It is generally advised to avoid the use of charcoal for decolorization during the recrystallization of phenolic compounds, as it can react with the phenolic hydroxyl group, leading to colored impurities[1].

Data Presentation

The selection of an appropriate solvent is the most critical parameter for successful recrystallization. The following table summarizes suitable solvents for the recrystallization of this compound and related nitrostyrene derivatives, based on literature precedents.

| Compound | Recommended Solvent(s) | Observations |

| This compound | Ethanol, Isopropanol | Alcohols are generally effective for phenolic nitrostyrenes.[2][3] |

| Nitrostyrene (unsubstituted) | Hot Ethyl Alcohol | Effective for general nitrostyrene purification.[2] |

| 4-Hydroxy-3-methoxy-β-nitrostyrene | Hot Isopropanol | A structurally similar compound that recrystallizes well from isopropanol.[3] |

| β-Nitrostyrene Derivatives | Absolute Ethanol | Used to obtain high purity product (98% content).[4] |

Experimental Protocol: Recrystallization of this compound

This protocol outlines the step-by-step procedure for the purification of crude this compound using ethanol as the recrystallization solvent.

Materials and Equipment:

-

Crude this compound

-

95% or Absolute Ethanol

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirring

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Spatula

-

Glass stirring rod

-

Vacuum source

Safety Precautions:

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ethanol is flammable; avoid open flames.

Procedure:

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of ethanol to the flask, just enough to wet the solid.

-

Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent to ensure a good yield.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are present in the hot solution, perform a hot filtration.

-

Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the hot plate.

-

Quickly filter the hot solution to remove the impurities. This step should be done rapidly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

-

-

Isolation of Crystals:

-

Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.

-

Wet the filter paper with a small amount of cold ethanol to ensure it seals to the funnel.

-

Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

-

Drying:

-

Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air-dry them as much as possible.

-

Transfer the crystals to a watch glass or a drying dish and allow them to dry completely, preferably in a vacuum oven at a low temperature (e.g., 40-50°C) to remove all residual solvent.

-

-

Purity and Yield Assessment:

-

Once dry, determine the weight of the purified crystals and calculate the percent yield.

-

Assess the purity of the recrystallized product by measuring its melting point and comparing it to the literature value. Further analysis can be performed using techniques such as NMR spectroscopy.

-

Visualizations

The following diagram illustrates the workflow for the recrystallization of this compound.

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for 2-Methoxy-4-(2-nitrovinyl)phenol: A Potent Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential antifungal activity of 2-Methoxy-4-(2-nitrovinyl)phenol against a range of pathogenic fungi. While specific data for this compound is emerging, evidence from structurally related β-nitrostyrene derivatives suggests potent fungicidal activity, likely mediated through the disruption of the fungal cell wall.[1][2] This document offers detailed protocols for the evaluation of its antifungal efficacy, including determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), and methods to investigate its mechanism of action by assessing cell membrane integrity and ergosterol biosynthesis.

Introduction

The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, necessitates the discovery and development of novel antifungal agents. Phenolic compounds and their derivatives have shown promise as a source of new antifungals.[3][4] this compound, a derivative of β-nitrostyrene, is a compound of interest due to the established broad-spectrum antifungal activity of this chemical class.[1][2] Studies on various β-nitrostyrene derivatives have demonstrated their efficacy against pathogenic Candida and Aspergillus species, including drug-resistant strains.[1][2] The proposed mechanism of action for these compounds involves the perturbation of the fungal cell wall, a validated target for antifungal therapy.[1][2]

Quantitative Data Summary

While specific experimental values for this compound are not yet publicly available, the following tables present representative data based on the activity of structurally similar β-nitrostyrene derivatives against pathogenic fungi. These tables are intended to provide a framework for data presentation and comparison.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data

| Fungal Species | Representative MIC Range (µg/mL) | Reference Antifungal (Fluconazole) MIC (µg/mL) |

| Candida albicans | 0.25 - 8 | 0.5 - 4 |

| Candida glabrata | 0.5 - 16 | 8 - 64 |

| Candida auris | 0.25 - 8 | 1 - 32 |

| Aspergillus fumigatus | 1 - 16 | 1 - 8 |

| Cryptococcus neoformans | 0.5 - 8 | 2 - 16 |

Table 2: Representative Minimum Fungicidal Concentration (MFC) Data

| Fungal Species | Representative MFC Range (µg/mL) |

| Candida albicans | 1 - 16 |

| Candida glabrata | 2 - 32 |

| Candida auris | 1 - 16 |

| Aspergillus fumigatus | 4 - 64 |

| Cryptococcus neoformans | 2 - 32 |

Experimental Protocols

The following are detailed protocols for assessing the antifungal activity and elucidating the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.[5][6][7]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.

Materials:

-

This compound

-

Pathogenic fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Sterile DMSO (for dissolving the compound)

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

-

Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL).

-

-

Inoculation and Incubation:

-

Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.

-

Include a positive control (inoculum without compound) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Reading the MIC:

Determination of Minimum Fungicidal Concentration (MFC)

This protocol determines the concentration at which the compound is fungicidal.[6][9][10]

Objective: To determine the lowest concentration of this compound that kills the fungal pathogen.

Procedure:

-

Following the MIC determination, take a 10-20 µL aliquot from each well of the MIC plate that shows no visible growth.[6][9]

-

Spot the aliquot onto a fresh, compound-free agar plate (e.g., Sabouraud Dextrose Agar).

-

Incubate the agar plates at 35°C for 24-48 hours.

-

The MFC is the lowest concentration of the compound from which no fungal growth is observed on the agar plate, indicating a 99.9% killing of the initial inoculum.[9][11]

Assessment of Fungal Cell Membrane Integrity

This protocol uses a fluorescent dye to assess damage to the fungal cell membrane.

Objective: To determine if this compound disrupts the fungal cell membrane.

Materials:

-

Fungal cells treated with this compound (at MIC and supra-MIC concentrations)

-

SYTOX Green fluorescent dye

-

Fluorescence microscope or microplate reader

Procedure:

-

Treat fungal cells with various concentrations of this compound for a defined period.

-

Add SYTOX Green to the cell suspension. This dye can only enter cells with compromised membranes.

-

Incubate for a short period.

-

Observe the cells under a fluorescence microscope or measure the fluorescence intensity using a microplate reader. An increase in fluorescence indicates membrane damage.

Ergosterol Biosynthesis Inhibition Assay

This protocol investigates the effect of the compound on the synthesis of ergosterol, a key component of the fungal cell membrane.[12][13]

Objective: To determine if this compound inhibits the ergosterol biosynthetic pathway.

Procedure:

-

Culture the fungal cells in the presence of sub-inhibitory concentrations of this compound.

-

Harvest the fungal cells and extract the total sterols using a suitable solvent (e.g., n-heptane).

-

Analyze the sterol composition using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

A reduction in the ergosterol peak and a potential accumulation of precursor sterols (e.g., lanosterol) in the treated samples compared to the untreated control would indicate inhibition of the ergosterol biosynthesis pathway.[13]

Hypothesized Signaling Pathway and Mechanism of Action

Based on the activity of related compounds, this compound is hypothesized to primarily target the fungal cell wall.[1][2] This could occur through direct interaction with and disruption of cell wall components or by interfering with the signaling pathways that regulate cell wall integrity. One such critical pathway is the Cell Wall Integrity (CWI) pathway, which is often mediated by a Mitogen-Activated Protein Kinase (MAPK) cascade.

Conclusion